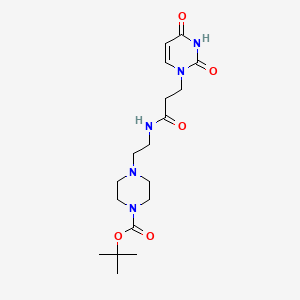
tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is a complex organic compound used primarily in biochemical and pharmaceutical research. This compound's intricate structure contributes to its unique properties and interactions within various biological systems.
準備方法
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process that typically involves the protection of functional groups, coupling reactions, and deprotection steps. The synthesis may start with piperazine derivatives and then introduce tert-butyl and 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl groups through careful manipulation of reagents and conditions.
Industrial Production Methods: Large-scale production of this compound requires optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to improve efficiency.
化学反応の分析
Types of Reactions: Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions including:
Oxidation
Reduction
Nucleophilic substitution
Common Reagents and Conditions: The typical reagents used in these reactions include strong oxidizing and reducing agents, nucleophiles, and protective groups. The reactions often require precise control of temperature, pH, and solvent to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, the compound can be transformed into various derivatives. For example, oxidation may lead to carboxylic acids, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s utility in different applications.
科学的研究の応用
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate has significant applications in:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. These interactions typically involve the binding of the compound to the active site or allosteric sites, modulating the function of the target molecules. The pathways involved can include inhibition or activation of enzymatic activity, altering cellular processes and signaling pathways.
類似化合物との比較
Compared to other piperazine derivatives, tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is unique due to its combination of functional groups which confer specific reactivity and biological activity. Similar compounds include:
Piperazine-1-carboxylate derivatives
Dioxo-dihydropyrimidinyl-containing compounds
Tert-butyl-substituted molecules
Each of these compounds has distinct properties that make them suitable for various applications, but this compound stands out due to its multifaceted utility in scientific research.
Happy reading! Hopefully, this deep dive sparks some interest
特性
IUPAC Name |
tert-butyl 4-[2-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O5/c1-18(2,3)28-17(27)23-12-10-21(11-13-23)9-6-19-14(24)4-7-22-8-5-15(25)20-16(22)26/h5,8H,4,6-7,9-13H2,1-3H3,(H,19,24)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQFBZTSWZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
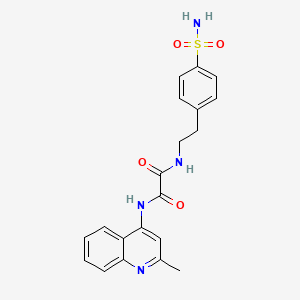
![4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2670467.png)
![2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2670469.png)
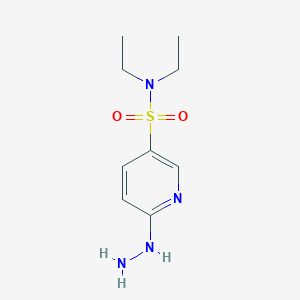
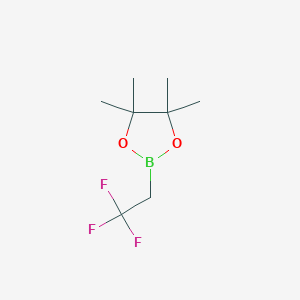
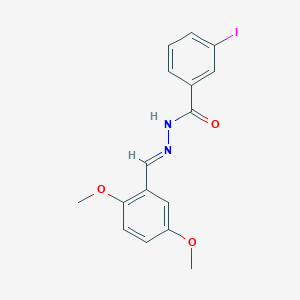
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)

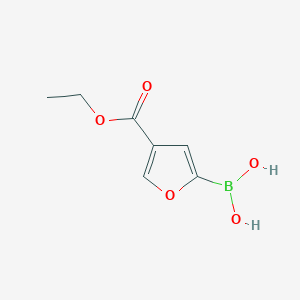
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)
![BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE](/img/structure/B2670483.png)

![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)
